6-Phenyl-5-hexenoic acid
Description
Contextualization within Fatty Acid and Aromatic Chemistry
From the perspective of fatty acid chemistry, 6-phenyl-5-hexenoic acid is considered an unsaturated fatty acid analogue. thermofisher.comwikipedia.org Its aliphatic chain provides a degree of hydrophobicity, while the terminal carboxylic acid group imparts polarity and serves as a handle for various chemical transformations. The double bond introduces a site of reactivity, allowing for a range of addition and cyclization reactions characteristic of unsaturated systems. researchgate.net
Simultaneously, the terminal phenyl group situates the molecule within the realm of aromatic chemistry. wikipedia.org The phenyl ring influences the electronic properties of the entire molecule, particularly the adjacent double bond. It can participate in electrophilic aromatic substitution reactions, offering a pathway for further functionalization. smolecule.com The stability conferred by the aromatic ring and its potential for π-stacking interactions also play a role in its chemical behavior. wikipedia.org This dual identity allows researchers to explore the interplay between these two fundamental classes of organic compounds within a single molecular framework.
Significance as a Scaffold in Organic Synthesis and Mechanistic Inquiry
The true significance of this compound in contemporary research lies in its utility as a versatile building block and mechanistic probe in organic synthesis. Its structure is amenable to a variety of transformations, enabling the construction of more complex molecular architectures. The strategic placement of the double bond and the phenyl group allows for the investigation of reaction mechanisms, particularly those involving cyclization reactions.
One notable application is in the study of radical cyclizations. The 5-hexenoyl radical, which can be generated from this compound, is a classic system for studying 5-exo-trig cyclizations to form five-membered rings. The presence of the phenyl group can influence the stability of the radical intermediates and the stereochemical outcome of the cyclization.
Furthermore, this compound and its derivatives are key substrates in halolactonization reactions. nih.govnih.gov These reactions involve the electrophilic addition of a halogen to the double bond, followed by intramolecular cyclization of the carboxylate group to form a lactone. The stereochemical outcome of these reactions is of great interest, and the phenyl group plays a crucial role in directing the approach of the electrophile and influencing the diastereoselectivity of the cyclization. The resulting halo-lactones are valuable intermediates for the synthesis of a variety of natural products and other biologically active molecules. sci-hub.se
Research Findings in Detail
The utility of this compound as a synthetic scaffold is underscored by specific research findings. For instance, in the realm of radical cyclizations, the transformation of 6-phenyl-substituted 5-hexenoic acids into cyclopentanones has been explored. This process involves the generation of an acyl radical equivalent which then undergoes cyclization.
In the field of stereoselective synthesis, the halolactonization of 5-aryl-substituted 5-hexenoic acids has been a subject of intensive study. The use of chiral catalysts allows for the enantioselective synthesis of δ-lactones. The yields and enantiomeric excesses (er) of these reactions are highly dependent on the specific catalyst and reaction conditions employed.
Below are interactive data tables summarizing key research findings for reactions involving this compound and its derivatives.
Table 1: Radical Cyclization of this compound Derivatives
| Substrate | Reaction Conditions | Product | Yield (%) |
| This compound | Electrolysis, Bu₃P | 2-phenylcyclopentanone | Not specified |
Data sourced from a study on the generation of acyl radical equivalents.
Table 2: Enantioselective Halolactonization of 5-Aryl-5-hexenoic Acids
| Substrate | Halogen Source | Catalyst | Product | Yield (%) | Enantiomeric Ratio (er) |
| 5-phenyl-5-hexenoic acid | TBCO | 16 (BINOL-derived) | Bromolactone | 75 | 62:38 |
| 5-phenyl-5-hexenoic acid | NIS | 20 (BINOL-derived) | Iodolactone | Not specified | 76:24 |
| 5-phenyl-5-hexenoic acid | NIS, I₂ (10 mol%) | 20 (BINOL-derived) | Iodolactone | Not specified | 85:15 |
TBCO = Tribromoisocyanuric acid, NIS = N-Iodosuccinimide. Data from studies on enantioselective halolactonization reactions. nih.gov
These findings highlight the practical applications of this compound in constructing complex cyclic systems with a high degree of stereocontrol, cementing its role as a valuable tool in the arsenal (B13267) of the modern organic chemist.
Structure
3D Structure
Properties
IUPAC Name |
(E)-6-phenylhex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2,(H,13,14)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGLPAFSJGVMEH-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 6 Phenyl 5 Hexenoic Acid and Its Derivatives
Established Reaction Pathways for Carbon-Carbon Bond Formation
The construction of the carbon skeleton of 6-phenyl-5-hexenoic acid relies on robust and well-established carbon-carbon bond-forming reactions. Classical olefination reactions and modern transition metal-catalyzed cross-coupling strategies are among the most powerful tools employed for this purpose.
Classical Synthetic Routes (e.g., Wittig, Horner-Wadsworth-Emmons)
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone methods for the formation of the crucial C5-C6 double bond in this compound. masterorganicchemistry.comwikipedia.org These reactions involve the coupling of a phosphorus-stabilized carbanion with a carbonyl compound. masterorganicchemistry.comwikipedia.org
The Wittig reaction utilizes a phosphonium (B103445) ylide, typically generated by treating a phosphonium salt with a strong base, to react with an aldehyde or ketone. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of a (4-carboxybutyl)triphenylphosphonium bromide with benzaldehyde (B42025). lookchem.com The ylide, a nucleophilic carbanion, attacks the electrophilic carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com A key advantage of the Wittig reaction is its reliability in forming a carbon-carbon double bond at a specific location. masterorganicchemistry.combeilstein-journals.org
The Horner-Wadsworth-Emmons (HWE) reaction is a popular variation of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, often leading to cleaner reactions and higher yields. wikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. wikipedia.org The HWE reaction typically favors the formation of the more stable (E)-alkene, which is often the desired isomer for this compound. wikipedia.orgresearchgate.net The stereochemical outcome can, however, be influenced by the choice of phosphonate (B1237965) reagent, base, and reaction conditions, allowing for the selective synthesis of either (E) or (Z) isomers. researchgate.net
| Reaction | Reagents | Key Features |
| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Forms C=C bond, Triphenylphosphine oxide byproduct |
| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | Favors (E)-alkene, Water-soluble phosphate (B84403) byproduct |
Transition Metal-Catalyzed Coupling Strategies (e.g., Heck reactions)
Transition metal-catalyzed cross-coupling reactions, particularly the Heck reaction, have emerged as powerful and versatile methods for the synthesis of this compound and its esters. iitk.ac.inorganic-chemistry.org The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. iitk.ac.in This reaction offers a direct route to the formation of the styrene-like moiety present in the target molecule. smolecule.com
In a typical Heck reaction for the synthesis of a this compound ester, an aryl halide such as bromobenzene (B47551) would be coupled with an alkene like a 5-hexenoate ester in the presence of a palladium catalyst and a base. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a palladium(0) species, followed by coordination and insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst. iitk.ac.in
Recent advancements in catalyst design and reaction conditions have significantly expanded the scope of the Heck reaction. organic-chemistry.org The use of palladacycle catalysts has been shown to be efficient for the Mizoroki-Heck cross-coupling of aryl bromides and chlorides with a broad range of olefins, with high catalyst activities and turnover frequencies. organic-chemistry.org Furthermore, "green" Heck reaction protocols have been developed, utilizing more environmentally benign solvents like ethanol (B145695) and employing microwave irradiation to accelerate the reaction. frontiersin.org
| Catalyst System | Ligand | Yield (%) | Selectivity (Unsaturated:Saturated) |
| Pd(OAc)₂ / PCy₃ | Tricyclohexylphosphine | 92 | 9:1 |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 78 | 3:1 |
| Pd(dba)₂ / Xantphos | Xantphos | 85 | 7:1 |
This table compares different palladium catalyst systems for alkenoate synthesis, highlighting the impact of the ligand on yield and selectivity. Data adapted from a study on palladium-catalyzed alkenoate synthesis. smolecule.com
Functional Group Transformations and Derivatization Methods
Once the carbon skeleton of this compound is assembled, further modifications can be carried out through various functional group transformations. These transformations are crucial for creating a diverse range of derivatives with potentially altered biological activities or physicochemical properties.
Esterification and Hydrolysis Processes
The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through esterification . This is a fundamental transformation in organic synthesis, often employed to protect the carboxylic acid group, to modify the compound's solubility, or to prepare derivatives for specific applications. smolecule.com A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. msu.edu For instance, reacting this compound with methanol (B129727) under acidic conditions yields methyl 6-phenyl-5-hexenoate. smolecule.com
Conversely, the hydrolysis of this compound esters regenerates the parent carboxylic acid. chemguide.co.uk This reaction can be carried out under either acidic or basic conditions. chemguide.co.uk Alkaline hydrolysis, also known as saponification, is often preferred as it is an irreversible process, driving the reaction to completion. chemguide.co.uk For example, heating methyl (Z)-6-phenyl-5-hexenoate with a sodium carbonate solution leads to the formation of (Z)-6-phenyl-5-hexenoic acid. prepchem.com
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle that can be transformed into a wide array of other functional groups, leading to the synthesis of diverse derivatives. libretexts.org
One common transformation is the conversion of the carboxylic acid to an acyl chloride . This is typically achieved by treating the acid with reagents such as thionyl chloride or oxalyl chloride. The resulting 6-phenyl-5-hexenoyl chloride is a highly reactive intermediate that can be readily converted into other derivatives. lookchem.com
For example, the acyl chloride can react with amines to form amides , with alcohols to form esters (often under milder conditions than direct esterification), and can participate in Friedel-Crafts acylation reactions. libretexts.org
Another important modification is the reduction of the carboxylic acid. Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to the corresponding primary alcohol, 6-phenyl-5-hexen-1-ol. lookchem.com Milder reducing agents can be used to selectively reduce the carboxylic acid in the presence of other functional groups.
Stereoselective Synthesis of this compound Isomers and Analogues
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. The stereoselective synthesis of isomers and analogues of this compound allows for the investigation of how the three-dimensional arrangement of atoms influences biological activity. nih.gov
The double bond in this compound can exist as either the (E) or (Z) isomer. As mentioned previously, the Horner-Wadsworth-Emmons reaction can be tuned to selectively produce either isomer. researchgate.net For example, the use of certain phosphonate reagents, such as those with trifluoroethyl ester groups, can favor the formation of the (Z)-isomer. researchgate.net
Furthermore, the introduction of chiral centers into the hexenoic acid backbone allows for the synthesis of enantiomerically pure or enriched analogues. Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, can be employed to achieve high levels of stereocontrol. mdpi.com For instance, the stereoselective synthesis of a dipeptide mimic containing a 6-phenylhexanoic acid core has been achieved through a multi-step sequence involving the epimerization of a chiral center and a Curtius rearrangement. nih.gov Such stereodefined analogues are invaluable tools for probing the structure-activity relationships of biologically active compounds. nih.govrsc.org
Enantioselective and Diastereoselective Approaches
Enantioselective strategies are crucial for obtaining specific, optically active isomers of hexenoic acid derivatives. A notable example is the asymmetric bromolactonization of 5-hexenoic acid derivatives, which is catalyzed by a BINOL-derived chiral bifunctional sulfide (B99878). beilstein-journals.orgnih.govbeilstein-journals.org This method addresses the challenge of enantioselective halolactonizations for alkenoic acids that lack substituents on the carbon-carbon double bond. nih.gov For instance, the reaction of α,α-diphenyl-5-hexenoic acid using a chiral bifunctional sulfide catalyst yields optically active δ-valerolactones with good enantioselectivity. nih.gov
Diastereoselective synthesis has been effectively used to create more complex molecular frameworks. For example, methods have been developed for the diastereoselective synthesis of hydroxyethylene dipeptide isosteres, which are structurally related to amino-substituted hexanoic acids. google.comlookchem.com These processes can be carried out on a large scale, demonstrating their practical utility. google.com
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of amino-substituted hexenoic acid derivatives.
One reliable method uses chiral oxazolidinone auxiliaries to control stereochemistry during alkylation steps. This approach has been used to synthesize (2S)-2-[methyl[(phenylmethoxy)carbonyl]amino]hex-5-enoic acid with an enantiomeric excess greater than 95%. The process involves attaching a chiral oxazolidinone to a carboxylic acid, performing a stereoselective alkylation, and then cleaving the auxiliary to yield the desired enantiomerically enriched product. wikipedia.org Pseudoephedrine is another effective chiral auxiliary that can be used to synthesize α-substituted carboxylic acids in high enantiomeric excess. caltech.edu
Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis of a 5-Hexenoic Acid Derivative
| Step | Description |
|---|---|
| Acyl Chloride Formation | Conversion of 4-methylpentanoic acid to its acyl chloride using thionyl chloride. |
| Auxiliary Attachment | Condensation of the acyl chloride with a chiral oxazolidinone to form an N-acyl derivative. |
| Regioselective Alkylation | Alkylation of the N-acyl derivative to afford the (S)-configured product. |
| Auxiliary Removal | Hydrolysis to remove the chiral auxiliary, yielding the target glutaric acid monoester intermediate. |
Catalytic Asymmetric Reactions (e.g., bromolactonizations of 5-hexenoic acid derivatives)
Catalytic asymmetric reactions offer an efficient route to chiral molecules. A prominent example in the context of hexenoic acid derivatives is the organocatalytic asymmetric bromolactonization. nih.gov This reaction, often using a BINOL-derived chiral bifunctional sulfide catalyst, transforms 5-hexenoic acid derivatives into optically active δ-valerolactones. beilstein-journals.orgnih.gov The catalyst's bifunctional nature is crucial for achieving high enantioselectivity. researchgate.net Researchers have optimized this reaction by examining various catalysts and reaction conditions, leading to good yields and enantiomeric ratios for a range of substrates, including α,α-diaryl and β,β-dialkyl substituted 5-hexenoic acids. nih.gov
Another example of a catalytic asymmetric reaction is the copper-catalyzed enantioselective oxyfunctionalization of alkenes, which provides access to a wide spectrum of enantiomerically enriched lactones. acs.org
Table 2: Substrate Scope in Chiral Sulfide-Catalyzed Asymmetric Bromolactonization of 5-Hexenoic Acid Derivatives nih.gov
| Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| α,α-Diphenyl-5-hexenoic acid | α,α-Diphenyl-δ-valerolactone derivative | 95 | 87:13 |
| α,α-Diethyl-5-hexenoic acid | α,α-Diethyl-δ-valerolactone derivative | 80 | 79:21 |
Synthesis of Structural Analogues and Related Compounds
The synthetic methodologies applied to this compound can be extended to prepare a variety of structural analogues, including those with oxo and amino functionalities, as well as complex heterocyclic systems.
Preparation of Oxo-Hexenoic Acid Derivatives
Several methods exist for the synthesis of oxo-hexenoic acid derivatives. The synthesis of 6-aryl-4-oxohexanoic acids can be achieved through the condensation of an appropriate aldehyde with levulinic acid, followed by reduction. researchgate.net For example, 4-oxo-6-phenyl-5-hexenoic acid is synthesized via the condensation of benzaldehyde and levulinic acid. researchgate.net
Other approaches include the Friedel-Crafts acylation for preparing compounds like 6-(4-Fluorophenyl)-6-oxohexanoic acid. Additionally, 5-oxohexanoic acid and its derivatives can be prepared by the Michael addition of acetone (B3395972) to acrylic acid derivatives. google.com Microbial fermentation is another route to compounds such as 2-oxo-cis-4-hexenoic acid. smolecule.com A method for synthesizing (Z)-6-phenyl-5-hexenoic acid involves the hydrolysis of its corresponding methyl ester. prepchem.com
Synthesis of Amino-Substituted Hexenoic Acid Derivatives
The introduction of an amino group into the hexenoic acid scaffold is a key step for creating analogues with potential biological relevance. Chiral auxiliary-mediated synthesis is a powerful tool for this purpose, as demonstrated in the preparation of (2S)-2-[methyl[(phenylmethoxy)carbonyl]amino]hex-5-enoic acid.
Other strategies include the synthesis of 3-amino-6-(phenyloxy)hexanoic acid, which has been incorporated into cholecystokinin (B1591339) (CCK) analogs. nih.gov This involved replacing an ester bond with a more stable carba linkage to improve in vivo stability. nih.gov Furthermore, α-substituted β-amino acid derivatives can be synthesized via the asymmetric hydrogenation of α-aminomethylacrylates, which are prepared through a Baylis–Hillman reaction followed by amination. pnas.org The synthesis of various esters and amides of hexanoic acid substituted with tertiary amino groups has also been reported. researchgate.netresearchgate.net
Construction of Complex N-Heterocyclic Systems Incorporating Hexenoic Acid Moieties
Hexenoic acid derivatives serve as valuable building blocks for constructing complex nitrogen-containing heterocyclic systems. A notable example is the synthesis of a novel family of beilstein-journals.orgCurrent time information in Bangalore, IN.thiazino[2,3,4-ij]quinolin-4-ium derivatives. mdpi.comnih.gov This is achieved through the annulation reaction of 8-quinolinesulfenyl chloride with 5-hexenoic acid. nih.gov The reaction proceeds regioselectively, with the sulfur atom of the sulfenyl chloride adding to the α-carbon atom of the hexenoic acid's vinyl group. nih.gov
Furthermore, derivatives of diketohexenoic acids, synthesized through the alkenylation of indoles with 4-pyrones, can be used to produce various β-(indolyl)vinyl-containing azaheterocycles. researchgate.net These reactions demonstrate the versatility of hexenoic acid moieties in the construction of diverse and complex heterocyclic structures.
Chemical Reactivity and Mechanistic Investigations of 6 Phenyl 5 Hexenoic Acid
Electrophilic and Nucleophilic Additions to the Alkene Moiety
The alkene functional group in 6-phenyl-5-hexenoic acid is a key site for reactivity, susceptible to both electrophilic and nucleophilic attacks.
Electrophilic Additions: The double bond in this compound readily undergoes electrophilic addition reactions. For instance, it can react with electrophiles like halogens and hydrohalic acids. A notable example is its participation in halolactonization reactions. In the presence of a halogen source such as N-bromosuccinimide (NBS) or iodine, and often a catalyst, the double bond is attacked by the electrophilic halogen. This is followed by an intramolecular nucleophilic attack by the carboxylic acid group, leading to the formation of a lactone ring. Specifically, the 6-exo cyclization of 5-substituted-5-hexenoic acid derivatives, such as 5-phenyl-5-hexenoic acid, results in the formation of δ-lactones. nih.gov The stereochemistry of these reactions can be influenced by the use of chiral catalysts. nih.gov
Nucleophilic Additions: While less common for simple alkenes, the double bond in this compound can be activated towards nucleophilic attack, particularly when conjugated with an electron-withdrawing group. For example, its methyl ester derivative is a good substrate for Michael additions. smolecule.com The electron-withdrawing nature of the ester group and the conjugated system facilitates the addition of nucleophiles to the double bond. smolecule.com
Radical Reactions and Cyclization Pathways
The structure of this compound also lends itself to radical-mediated reactions, often leading to cyclized products.
Cathodic Reduction and Cyclopentanone (B42830) Formation
Electrochemical methods can be employed to generate radical species from this compound, which can then undergo cyclization. Specifically, the cathodic reduction of this compound in the presence of tributylphosphine (B147548) has been shown to produce cyclopentanones. oup.com This transformation proceeds through the formation of an acyl radical equivalent. The process involves a one-electron reduction of an acyl phosphonium (B103445) ion, which is generated at the anode from the carboxylic acid. oup.com The resulting radical then cyclizes to form the cyclopentanone ring. oup.com However, this process can be accompanied by the formation of 5-hexen-1-als as byproducts due to further one-electron reduction of the radical before cyclization. oup.com
Photoinduced Electron Transfer Cyclization Reactions
Photoinduced electron transfer (PET) represents another pathway for the cyclization of this compound and its derivatives. uochb.cz In these reactions, a photosensitizer absorbs light and initiates an electron transfer process, generating a radical ion of the substrate. uochb.czclockss.org This radical ion can then undergo intramolecular cyclization. uochb.cz For instance, N-alkyl-2,4,6-triphenylpyridinium tetrafluoroborate (B81430) has been used as a photosensitizer in the photochemical cyclization of related unsaturated acids. clockss.org The efficiency and outcome of these reactions are dependent on the specific reaction conditions and the nature of the photosensitizer and solvent used. clockss.orgsioc-journal.cn The process is of significant interest for its potential in constructing complex molecular architectures under mild conditions. uochb.czmiyakonojo-nct.ac.jp
Oxidative and Reductive Transformations
The functional groups within this compound can be selectively oxidized or reduced to yield a variety of products.
Selective Reductions and Hydrogenation Studies
The selective reduction of the different functional groups in this compound is a valuable synthetic tool.
Reduction of the Carboxylic Acid: The carboxylic acid group can be selectively reduced to an aldehyde or an alcohol. For instance, nickel-catalyzed hydrosilylation has been shown to be an effective method for the selective reduction of carboxylic acids to aldehydes, avoiding over-reduction to the alcohol. acs.org Alternatively, reagents like borane-tetrahydrofuran (B86392) (BH3:THF) or diisobutylaluminum hydride (DIBAL-H) can reduce the carboxylic acid to the corresponding alcohol, 6-phenyl-1-hexanol. rsc.orgchemsrc.com
Hydrogenation of the Alkene: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This is typically achieved using hydrogen gas and a metal catalyst such as palladium or nickel. researchgate.net The hydrogenation of related unsaturated acids has been studied, and the reaction often proceeds sequentially, with the less sterically hindered double bond being reduced first in diene systems. researchgate.net This selective hydrogenation yields 6-phenylhexanoic acid.
The interplay between these different reduction methods allows for the targeted synthesis of various derivatives of this compound. For example, a tandem reduction can be performed where both the carboxylic acid and the double bond are reduced. rsc.org
Interactive Data Table: Reactivity of this compound and its Derivatives
| Reaction Type | Substrate | Reagent(s) | Product(s) | Reference(s) |
| Halolactonization | 5-Phenyl-5-hexenoic acid | N-Bromosuccinimide (NBS) or Iodine | δ-Lactone | nih.gov |
| Michael Addition | Methyl 6-phenyl-5-hexenoate | Nucleophile | Adduct at the β-position | smolecule.com |
| Cathodic Reduction | This compound | Tributylphosphine, Electrolysis | Cyclopentanone | oup.com |
| PET Cyclization | Unsaturated acids | Photosensitizer (e.g., N-alkyl-2,4,6-triphenylpyridinium tetrafluoroborate) | Cyclized products | clockss.org |
| Baeyer-Villiger Oxidation | Related unsaturated ketones | mCPBA | Lactone | rsc.orgsigmaaldrich.com |
| Carboxylic Acid Reduction (to Aldehyde) | This compound | Ni-catalyst, Silane | 6-Phenyl-5-hexenal | acs.org |
| Carboxylic Acid Reduction (to Alcohol) | This compound | BH3:THF or DIBAL-H | 6-Phenyl-1-hexanol | rsc.orgchemsrc.com |
| Alkene Hydrogenation | This compound | H2, Pd or Ni catalyst | 6-Phenylhexanoic acid | researchgate.net |
Intramolecular Cyclization and Rearrangement Studies
The presence of a terminal phenyl-substituted alkene and a carboxylic acid moiety within the same molecule makes this compound a versatile substrate for a variety of intramolecular cyclization reactions. These reactions are crucial for synthesizing heterocyclic and carbocyclic compounds, often with high stereocontrol.
Intramolecular Aziridination via Aza-Prilezhaev-Type Mechanisms
The synthesis of aziridines, three-membered nitrogen-containing heterocycles, is of great importance in medicinal and synthetic chemistry. The intramolecular aziridination of unsaturated carboxylic acids, such as derivatives of this compound, can be achieved through mechanisms analogous to the Prilezhaev epoxidation. This transformation, often termed the aza-Prilezhaev reaction, involves the transfer of a nitrogen atom to the carbon-carbon double bond. nih.gov
In these reactions, a suitable nitrogen source, often activated in situ, reacts with the alkene to form a transient intermediate that subsequently cyclizes. nih.govacs.org For instance, the use of O-Ts activated N-Boc hydroxylamines under acidic conditions can trigger an intramolecular aza-Prilezhaev-type aziridination of N-tethered alkenes. researchgate.net This process proceeds stereospecifically, leading to the formation of complex nitrogen-containing heterocyclic systems. researchgate.net The mechanism involves the formation of an aziridinium (B1262131) ion intermediate, which is then trapped by the internal carboxylate nucleophile. The efficiency and stereoselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. mdpi.com While direct studies on this compound itself are not extensively detailed in the provided results, the principles established with similar unsaturated systems are directly applicable. nih.govacs.orgresearchgate.net
Recent advancements have focused on developing metal- and additive-free aza-Prilezhaev aziridination methods, which are valuable for their efficiency and high sensitivity in applications like lipid analysis. nih.gov These methods demonstrate the broad applicability of the aza-Prilezhaev reaction for labeling unsaturated systems. nih.gov
Domino Reactions and Cascade Cyclizations
Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies that involve two or more bond-forming transformations under the same reaction conditions without the need for isolating intermediates. epfl.ch This approach aligns with the principles of green chemistry by reducing waste and improving atom, step, and time economy. epfl.ch
This compound and its derivatives are suitable substrates for cascade cyclizations. For example, cascade addition-cyclizations can be initiated by the formation of a radical species. Titania-promoted reactions of carboxylic acids with alkenes can lead to the formation of adduct radicals, which can then undergo further cyclization. acs.org In a related context, domino reactions involving substructures like CF3-C=C-NH-R, which share reactivity patterns with the alkene in this compound, demonstrate the potential for complex transformations through sequential elimination and addition steps. scielo.org.pe
While a specific domino reaction starting directly from this compound is not detailed in the provided results, the concept has been applied to structurally similar systems. For instance, the reaction of aryloxyacetic acids with maleimides leads to tricyclic products through a cascade involving radical addition and subsequent intramolecular cyclization. acs.org Such cascade processes are valuable for the rapid construction of complex fused-ring systems. researchgate.net
Halolactonizations and Spirolactonization Studies
Halolactonization is a powerful and widely used cyclization reaction for the synthesis of lactones from unsaturated carboxylic acids. thieme-connect.combiointerfaceresearch.com This reaction involves the electrophilic addition of a halogen to the double bond, followed by the intramolecular nucleophilic attack of the carboxylate group. For this compound, this typically results in a 6-exo cyclization to form a δ-lactone. nih.gov
The enantioselective halolactonization of 5-aryl-substituted-5-hexenoic acids, including this compound, has been extensively studied using various chiral catalysts. thieme-connect.comnih.gov These catalysts control the facial selectivity of the halogen addition, leading to the formation of enantioenriched products.
Table 1: Catalytic Asymmetric Halolactonization of 5-Aryl-5-Hexenoic Acids
| Catalyst Type | Halogen Source | Substrate | Product Type | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|---|
| BINOL-derived Bifunctional Catalyst | NBS | 5-phenyl-5-hexenoic acid | Bromolactone | 75 | 62:38 | nih.gov |
| BINOL-derived Bifunctional Catalyst | NIS | 5-phenyl-5-hexenoic acid | Iodolactone | - | 76:24 | nih.gov |
| BINOL-derived Bifunctional Catalyst | NIS / I₂ (10 mol%) | 5-phenyl-5-hexenoic acid | Iodolactone | - | 85:15 | nih.gov |
| Trisimidazoline Catalyst | Brominating agent | 5-aryl-substituted-5-hexenoic acids | δ-lactones | - | - | nih.gov |
| Tertiary Aminourea Catalyst | Iodinating agent | 5-substituted-5-hexenoic acids | δ-lactones | - | Moderate to excellent | nih.gov |
NBS: N-Bromosuccinimide, NIS: N-Iodosuccinimide, I₂: Iodine
The choice of halogenating agent and catalyst system significantly influences the yield and enantioselectivity of the reaction. For instance, the addition of iodine as a co-catalyst can, in some cases, improve the enantioselectivity of iodolactonization. nih.gov The development of bifunctional catalysts, which can activate both the carboxylate and the halogen source, has been a key strategy in achieving high enantioselectivity. thieme-connect.com
Spirolactonization, a process that forms a spirocyclic lactone, can also occur under certain conditions, particularly with substrates that can form stable carbocation intermediates, leading to more complex polycyclic structures. acs.orgresearchgate.net
Acid-Base Chemistry and Salt Formation in Research Contexts
Like other carboxylic acids, this compound is an organic acid capable of donating a proton from its carboxyl group. uomustansiriyah.edu.iq In the presence of a base, it forms a carboxylate salt. uomustansiriyah.edu.iq This fundamental acid-base property is routinely exploited in various research and synthetic contexts.
Salt formation is a common technique for the purification of carboxylic acids. By converting the acid to a salt, its solubility properties are altered, often making it soluble in aqueous solutions while organic impurities remain in an organic phase. The acid can then be regenerated by acidification. google.com For example, crude brassylic acid can be purified by forming its diammonium salt, which effectively separates it from by-products and residual solvents. google.com
In the context of multicomponent crystal forms, the difference in pKa between a carboxylic acid and a co-former can determine whether a salt or a co-crystal is formed. nih.gov This is crucial in the field of crystal engineering and the development of pharmaceutical solids. The formation of salts can significantly impact the physicochemical properties of a compound, such as its melting point, solubility, and stability.
In synthetic procedures, the carboxylate anion of this compound, generated by treatment with a base, acts as a nucleophile in reactions such as the halolactonizations discussed previously. nih.gov The controlled formation of the carboxylate salt is therefore a critical step in these transformations.
Role As a Building Block and Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds
The structural framework of 6-phenyl-5-hexenoic acid is a key component in the synthesis of various scaffolds that are of interest in medicinal chemistry. While clinical applications are outside the scope of this discussion, the compound's utility in creating these foundational structures is significant. For instance, derivatives of hexanoic acid are used to create complex molecules for potential use in drug development. ontosight.ai
One of the primary applications of this compound and its analogues is in cyclization reactions to form heterocyclic and carbocyclic ring systems. nih.gov These ring systems are core components of many biologically active molecules. For example, enantioselective halolactonization reactions of 5-aryl-substituted-5-hexenoic acids are used to produce δ-lactones, which are six-membered rings containing an ester group. nih.gov These reactions, which can be catalyzed to favor the formation of one enantiomer over the other, demonstrate the compound's role in building chiral molecules. nih.gov
The synthesis of various heterocyclic scaffolds, which are common in pharmaceuticals, often utilizes building blocks derived from hexanoic acid. For example, the synthesis of certain tripeptidomimetic scaffolds, which mimic the structure of peptides, can involve precursors derived from functionalized hexanoic acids. uib.no Additionally, derivatives like 6-aminohexanoic acid are used in the creation of complex heterocyclic systems such as tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTT), which have shown a range of biological activities. semanticscholar.org Bithiazole derivatives, which have been investigated as potential correctors for protein misfolding, have also been synthesized using 6-(Boc-amino)hexanoic acid as a key building block. acs.org
The table below summarizes examples of pharmacologically relevant scaffolds synthesized using hexanoic acid derivatives.
| Starting Material Class | Reaction Type | Resulting Scaffold | Potential Relevance |
| 5-Aryl-5-hexenoic acids | Enantioselective Halolactonization | Chiral δ-Lactones | Core structures in bioactive molecules. nih.gov |
| Functionalized Hexanoic Acids | Multi-step Synthesis | Tripeptidomimetic Scaffolds | Mimics of peptides for biological investigation. uib.no |
| 6-Aminohexanoic Acid | Cyclization | Tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTT) | Foundational structures for various bioactive agents. semanticscholar.org |
| 6-(Boc-amino)hexanoic acid | Multi-step Synthesis | Bithiazole Derivatives | Scaffolds for potential protein correctors. acs.org |
This table is for illustrative purposes and does not include clinical data.
Application in the Construction of Natural Product Analogues
The synthesis of analogues of natural products is a crucial area of research for understanding biological processes and discovering new molecular functionalities. rsc.orgresearchgate.net this compound and its structural motifs can serve as starting points or key fragments in the assembly of these complex molecules.
Strategies such as diverted total synthesis allow for the modification of synthetic routes to natural products at various stages, enabling the creation of a diverse range of analogues. rsc.org The hexanoic acid chain, with its terminal phenyl group, provides a versatile handle for introducing structural diversity.
While direct synthesis of a specific natural product analogue from this compound is not extensively documented in readily available literature, the principles of organic synthesis suggest its utility. For example, the carbon skeleton of this compound could be elaborated and modified to mimic portions of larger, more complex natural products. The phenyl group and the double bond offer reactive sites for cross-coupling reactions, oxidations, and other transformations necessary to build up the intricate structures of natural product analogues. sdu.dk
The following table outlines a conceptual framework for how this compound could be utilized in the synthesis of natural product analogues.
| Synthetic Strategy | Potential Modification of this compound | Target Analogue Class |
| Fragment-based Synthesis | Use as a C6-aryl building block. | Polyketides, Macrolides |
| Diverted Total Synthesis | Functionalization of the phenyl ring or alkyl chain. | Analogues of Phenylpropanoids |
| Cross-Coupling Reactions | Heck or Suzuki coupling at the double bond or aryl ring. | Styrenic Natural Product Mimics |
This table represents a conceptual application based on established synthetic strategies.
Utility in Polymer Chemistry and Materials Science Applications
The bifunctional nature of this compound, possessing both a carboxylic acid and a polymerizable double bond, makes it a candidate for applications in polymer chemistry and materials science. cymitquimica.com The carboxylic acid group can be used for esterification or amidation reactions to attach the molecule to polymer backbones or surfaces, while the phenyl-alkene group can participate in polymerization reactions.
Derivatives of this compound can be utilized as monomers or co-monomers in addition polymerization. The presence of the phenyl group can impart desirable properties to the resulting polymer, such as increased thermal stability, altered refractive index, and enhanced mechanical strength.
Furthermore, the carboxylic acid functionality allows for its use in creating polyesters and polyamides through condensation polymerization. By reacting with diols or diamines, this compound can be incorporated into the main chain of a polymer, introducing the phenyl-alkene moiety as a pendant group. These pendant groups can then be used for post-polymerization modifications, such as cross-linking or grafting, to further tune the material's properties.
While specific, large-scale industrial applications of this compound in materials science are not widely reported, its structural features align with those of molecules used in the development of specialty polymers and functional materials.
| Application Area | Role of this compound | Potential Polymer Type | Resulting Material Property |
| Specialty Monomers | Co-monomer in addition polymerization. | Polystyrenes, Polyacrylates | Modified thermal and optical properties. |
| Functional Polymers | Incorporation into polymer backbones via the carboxyl group. | Polyesters, Polyamides | Pendants for cross-linking or grafting. |
| Surface Modification | Grafting onto surfaces via the carboxyl group. | Functionalized Surfaces | Altered surface energy and reactivity. |
This table highlights potential applications based on the chemical structure of the compound.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the chemical structure of 6-Phenyl-5-hexenoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum of the related 6-phenylhexanoic acid shows signals for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons. chemicalbook.com For this compound, one would expect to see signals for the carboxylic acid carbon, the two vinylic carbons (C5 and C6), the carbons of the phenyl ring, and the three aliphatic carbons (C2, C3, C4). The chemical shifts of the vinylic and aromatic carbons would be in the downfield region of the spectrum.
A complete assignment of ¹H and ¹³C NMR data is often achieved using two-dimensional NMR techniques like COSY, HMQC, and HMBC, which reveal correlations between protons and carbons. mdpi.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents predicted chemical shift ranges for the protons and carbons in this compound based on typical values for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| COOH | 10.0 - 13.0 | 175 - 185 |
| H-2 | 2.3 - 2.5 | 33 - 36 |
| H-3 | 1.6 - 1.8 | 24 - 27 |
| H-4 | 2.1 - 2.3 | 28 - 31 |
| H-5 | 6.0 - 6.5 (d) | 128 - 132 |
| H-6 | 6.2 - 6.8 (dt) | 135 - 140 |
| Phenyl-H | 7.1 - 7.4 | 126 - 130 |
| Phenyl-C (ipso) | - | 136 - 140 |
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would correspond to the O-H stretch of the carboxylic acid. libretexts.orglibretexts.org A sharp, strong peak around 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the carboxylic acid. libretexts.orglibretexts.org The C=C stretching vibration of the alkene and the aromatic ring would appear in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. vscht.cz C-H stretching vibrations for the sp² hybridized carbons (alkene and aromatic) would be observed just above 3000 cm⁻¹, while those for the sp³ hybridized carbons of the aliphatic chain would be seen just below 3000 cm⁻¹. vscht.cz
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The phenyl group and the conjugated double bond in this compound are expected to give rise to UV absorption. Aromatic compounds typically show absorption bands around 254 nm. researchgate.net The conjugation of the phenyl group with the double bond would likely shift the absorption maximum (λmax) to a longer wavelength.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄O₂), the expected exact mass is approximately 190.099 g/mol . chemsrc.com
High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to analyze the purity of this compound and to identify any volatile impurities. The mass spectrum of the parent compound would show a molecular ion peak (M⁺) and various fragment ions that can help to confirm the structure. For instance, a related compound, (E)-6-Phenyl-5-hexenal, has been analyzed by GC-MS. spectrabase.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful hyphenated technique that is particularly useful for analyzing less volatile compounds and for complex mixtures. In LC-MS/MS, the compound is first separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. This technique can provide both quantitative and qualitative information. For example, this compound has been identified in a complex herbal mixture using LC-MS-based phytochemical analysis. In negative ion mode, it would likely show a deprotonated molecule [M-H]⁻ at m/z 189. Further fragmentation (MS/MS) of this ion would yield characteristic product ions that can be used for definitive identification.
Interactive Data Table: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z | Information Obtained |
| MS | Electron Ionization (EI) | 190 ([M]⁺) | Molecular weight and fragmentation pattern |
| HRMS | Electrospray Ionization (ESI) | 191.1067 ([M+H]⁺), 213.0886 ([M+Na]⁺) | Accurate mass and elemental composition |
| LC-MS/MS | ESI (-) | 189 ([M-H]⁻) | Retention time and fragmentation pattern for quantification and confirmation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. A reversed-phase HPLC method, using a C18 or a Phenyl-Hexyl column, would be suitable for analyzing this compound. phenomenex.comelementlabsolutions.com The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com Detection is commonly performed using a UV detector, set at a wavelength where the compound absorbs, or a mass spectrometer. HPLC can be used to determine the purity of a sample by measuring the area of the peak corresponding to this compound relative to the total area of all peaks.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. orgsyn.org To improve its volatility and chromatographic behavior, this compound can be derivatized, for example, by converting it to its methyl ester. smolecule.com A capillary column with a non-polar or medium-polarity stationary phase would likely be used for the separation. Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection.
Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral Chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This is crucial as enantiomers can have different biological activities.
The separation can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. For HPLC, CSPs based on cyclodextrins, crown ethers, or polysaccharide derivatives are commonly used. researchgate.netresearchgate.net The choice of the CSP and the mobile phase composition are critical for achieving good resolution between the enantiomers. For example, a crown ether-based stationary phase has been used for the enantioseparation of β-amino acids. researchgate.net Alternatively, the carboxylic acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. google.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Elemental Analysis (CHNS)
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₁₂H₁₄O₂, the theoretical elemental composition can be calculated. This analysis is crucial for verifying the purity and empirical formula of a synthesized compound.
The theoretical weight percentages of Carbon (C), Hydrogen (H), and Oxygen (O) are presented in the table below. Given that the molecular formula contains no Nitrogen (N) or Sulfur (S), the expected experimental values for these elements would be zero.
While the theoretical values provide a baseline, experimental data from CHNS (Carbon, Hydrogen, Nitrogen, and Sulfur) analysis are essential for confirmation. This process typically involves the combustion of a small, precisely weighed sample of the substance. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified to determine the percentage of each element present. measurlabs.com However, a review of the available scientific literature did not yield specific experimental CHNS analysis data for this compound.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 75.76 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 7.42 |
| Oxygen | O | 16.00 | 2 | 32.00 | 16.82 |
| Total | 190.232 | 100.00 |
Note: The theoretical percentages are based on the molecular formula C₁₂H₁₄O₂. lgcstandards.comlgcstandards.com
X-ray Crystallography for Absolute Configuration Determination (if applicable)
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral molecules. wikipedia.org The process involves diffracting a beam of X-rays off a single crystal of the material. wikipedia.org The resulting diffraction pattern is then used to construct a detailed model of the atomic arrangement within the crystal lattice. wikipedia.org
However, the applicability of X-ray crystallography is contingent on the ability to grow a well-ordered single crystal of the compound under investigation. nih.gov For compounds that are liquids at room temperature, such as this compound, direct analysis by X-ray crystallography is not feasible. caltech.edu
In such cases, it is a common practice in chemical research to prepare a solid derivative of the liquid compound. jove.commcmaster.cascience.gov For a carboxylic acid like this compound, this could involve reaction with a suitable agent to form a crystalline salt or ester. This crystalline derivative can then be subjected to X-ray diffraction analysis. mcmaster.cascience.gov The structural information obtained from the derivative can provide valuable insights into the molecular structure of the parent compound.
A thorough search of the scientific literature did not reveal any studies that have successfully crystallized this compound or a derivative thereof for the purpose of X-ray crystallographic analysis. Therefore, while this technique is theoretically applicable through the use of a suitable crystalline derivative, no specific data is currently available for this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate reaction mechanisms, predict reaction outcomes, and understand the stability of various chemical species.
DFT calculations can effectively predict the regioselectivity and stereoselectivity of chemical reactions by comparing the activation energies of different possible transition states. The pathway with the lowest activation energy corresponds to the major product. For example, in the hetero-Diels-Alder reaction of nitroso derivatives with conjugated dienes, DFT calculations have been used to explain the observed regio- and stereoselectivity. beilstein-journals.org These studies often show that the preferred outcome is a result of a lower energy transition state, which can be influenced by steric and electronic factors. beilstein-journals.org In the context of 6-phenyl-5-hexenoic acid, which possesses a reactive double bond, DFT could be used to predict the outcome of reactions such as additions or cycloadditions. For example, in a [3+2] cycloaddition reaction involving a nitrone and an alkyne, DFT has been used to investigate the stereo- and regioisomeric pathways, with the calculated thermodynamic stability of the products correlating with experimental findings. mdpi.com Such computational studies can guide synthetic efforts by predicting the most favorable reaction conditions to achieve a desired regio- or stereoisomer.
Transition State Analysis and Reaction Energetics
Molecular Dynamics Simulations and Ligand-Protein Interaction Studies
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic behavior of systems over time, providing detailed information on conformational changes, binding events, and intermolecular interactions. MD simulations are particularly valuable for understanding how a ligand like this compound might interact with a biological target, such as a protein. mdpi.comspringernature.com
The process typically involves placing the ligand in the binding site of a protein and simulating their movement in a solvated environment over a period of nanoseconds to microseconds. plos.orgfrontiersin.org These simulations can reveal the stability of the ligand-protein complex, key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. mdpi.comnih.gov For example, MD simulations have been used to study the binding of resveratrol (B1683913) hexanoic acid to human serum albumin, providing insights into the binding affinity and the specific interactions driving the complex formation. acs.org Similarly, MD simulations can be employed to assess the stability of a ligand within a protein's active site, which is crucial for the design of effective inhibitors. rsc.org The trajectories from MD simulations can be analyzed to calculate binding free energies, which is a key parameter in drug discovery. mun.canih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods, including Hartree-Fock (HF) and Density Functional Theory (DFT), can be used to determine the electronic structure of this compound, which in turn governs its reactivity. acs.org Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com
Furthermore, quantum chemical calculations can provide a detailed picture of the electron density distribution and electrostatic potential, highlighting electron-rich and electron-poor regions of the molecule. This information is crucial for predicting how the molecule will interact with other reagents. For instance, in a study of quinoline (B57606) derivatives, DFT calculations were used to correlate quantum chemical parameters with their performance as corrosion inhibitors, where interactions are governed by electronic properties. researchgate.net For this compound, these calculations could predict sites susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for its chemical behavior. mdpi.comkarazin.ua
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical outcomes)
Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific application that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr These models are valuable tools in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov
QSAR studies have been successfully applied to derivatives of hexenoic acid. In one study, QSAR analysis was performed on a series of 6-aryl-2,4-dioxo-5-hexenoic acids as HIV-1 integrase inhibitors. researchgate.net The researchers developed models that correlated the inhibitory activity with physicochemical descriptors such as the heat of formation, partition coefficient (log P), and HOMO energy. researchgate.net The statistical quality of the QSAR models is assessed using parameters like the correlation coefficient (r), squared correlation coefficient (r²), and the cross-validated squared correlation coefficient (q²). researchgate.netderpharmachemica.com
Another 3D-QSAR study on 6-(1-benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acid derivatives, also targeting HIV-1 integrase, highlighted the importance of steric and electrostatic fields in determining the inhibitory activity. derpharmachemica.com The contour maps generated from such studies provide a visual representation of where bulky or electron-withdrawing/donating groups would be favorable or unfavorable for activity, thus guiding the design of more potent analogs. researchgate.netmdpi.com
Below is a table summarizing the statistical results from a QSAR study on hexenoic acid derivatives as HIV-1 integrase inhibitors. researchgate.net
| Activity | Correlation Coefficient (r) | Standard Error of Estimation (SEE) | Cross-validated Squared Correlation Coefficient (q²) |
| 3' Processing Inhibitory Activity | 0.917 | 0.169 | 0.633 |
| Strand Transfer Inhibitory Activity | 0.849 | 0.246 | 0.597 |
These computational approaches provide a multifaceted understanding of this compound, from its fundamental electronic properties and reactivity to its potential interactions with biological systems.
Biological and Biochemical Research Contexts: Mechanistic Insights of Derivatives
Biosynthetic Pathways Involving Hexanoic Acid Scaffolds (e.g., fatty acid biosynthesis, reverse β-oxidation)
The foundational structure of 6-Phenyl-5-hexenoic acid is the hexanoic acid scaffold, a six-carbon chain that is a common motif in natural product biosynthesis. In biological systems, the synthesis of such scaffolds is primarily accomplished through two key pathways: fatty acid biosynthesis (FAS) and the reverse of the β-oxidation cycle.
Fatty acid biosynthesis is the process by which organisms create fatty acids from acetyl-CoA and malonyl-CoA precursors. ymdb.ca In some organisms like cyanobacteria, fixed carbon is channeled into FAS, and the resulting fatty acyl-ACPs of various lengths can be used to build more complex natural products. nih.gov Some biosynthetic pathways utilize a short-chain fatty acid like hexanoyl-CoA as a "starter unit" instead of the usual acetyl-CoA. pnas.org For instance, the synthesis of the fungal metabolite sterigmatocystin (B1681140) is restored in certain mutants by the addition of hexanoic acid, indicating its role as a precursor. pnas.org
The reverse β-oxidation (rBOX) pathway represents another significant route for carbon chain elongation. oup.com While β-oxidation is the metabolic process of breaking down fatty acids to produce acetyl-CoA, each step is enzymatically reversible. nih.gov By harnessing this reversibility, microorganisms can elongate acyl-CoA starter molecules with acetyl-CoA units. nih.gov This pathway is notable for its efficiency, as it directly uses acetyl-CoA for chain elongation without requiring ATP-dependent activation to malonyl-CoA. google.com Engineered rBOX pathways in bacteria like Escherichia coli and Kluyveromyces marxianus have been successfully used to produce hexanoic acid and other valuable chemicals. google.combiorxiv.orgnih.gov In some anaerobic bacteria, such as Megasphaera elsdenii, a bifurcated pathway involving both acetyl-CoA and the reductive tricarboxylic acid (TCA) cycle contributes to the synthesis of hexanoic acid. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies of Derivatives as Molecular Probes
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have provided valuable insights into their function as molecular probes.
SAR studies on derivatives have elucidated the structural requirements for potent and selective binding to biological targets. A notable example is the investigation of α,γ-diketocarboxylic acid derivatives as inhibitors of human carbonic anhydrases (CAs). nih.gov Research on pyrrolyl diketo acid derivatives has shown that acid forms are generally more active than their ester counterparts and that a diketo hexenoic acid chain often leads to more promising results. tandfonline.com
In one study, modifying the phenyl-containing scaffold of α,γ-diketocarboxylic acids revealed key determinants for binding affinity and selectivity against different CA isoforms. nih.govacs.org The study demonstrated that phenyl- and α-naphthyl-containing compounds behaved as dual inhibitors for the cancer-related isoforms hCA IX and XII, while β-naphthyl analogues were selective for hCA IX. acs.org Furthermore, the free acid derivatives were generally more potent inhibitors than their corresponding ethyl esters. nih.govacs.org
Another area of investigation involves hexanoic acid derivatives as modulators of quorum sensing (QS) in bacteria. A study screening various derivatives found that while the six-carbon chain was kept constant, structural differences in the headgroup significantly influenced the ability to interfere with QS systems. m-hikari.com For example, hexanoylamino-4-phenyl-thiophene-3-carboxylic acid was identified as a weak agonist of the LuxR QS system. m-hikari.com
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that dictates the interaction of a compound with its biological target. The specific spatial configuration of a molecule, such as that designated by (2S) or (3Z) notations, can dramatically influence its binding affinity and biological activity. ontosight.aicymitquimica.com
In drug design, achieving precise stereochemical control is pivotal because mirror-image enantiomers of a chiral compound often exhibit widely different pharmacological profiles. The (2S) configuration, for example, is often essential for ensuring the correct spatial orientation for effective molecular interactions within a biological system. The specific "Z" configuration of a double bond in a hexenoic acid chain can also influence its biological activity and how it interacts with enzymes and receptors. ontosight.ai This principle underscores the importance of stereochemistry in the design of derivatives of this compound for targeted biological applications.
Investigation of Binding Affinities with Biological Targets
Enzyme Modulation and Inhibition Mechanisms
Derivatives of this compound have been shown to modulate the activity of specific enzymes and cellular pathways, providing valuable tools for biochemical research.
A significant area of research has focused on α,γ-diketocarboxylic acid derivatives as inhibitors of human carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. nih.govacs.org These isoforms play a role in pH regulation and metabolic modulation in cancer cells. nih.gov
Studies have shown that α,γ-diketocarboxylic acids containing a phenyl group are potent, low-nanomolar inhibitors of hCA IX and XII. nih.govacs.org They exhibit a high degree of selectivity, being 2 to 3 orders of magnitude less effective against the common cytosolic isoforms hCA I and II. nih.govacs.org This selectivity is a key challenge and goal in the development of CA inhibitors for anti-tumor therapy. mdpi.com At the enzymatic level, the α,γ-diketoacids proved to be more effective inhibitors than their corresponding ethyl esters. nih.govacs.org
| Compound | Structure | hCA I (KI, μM) | hCA II (KI, μM) | hCA IX (KI, nM) | hCA XII (KI, nM) |
|---|---|---|---|---|---|
| Phenyl-α,γ-diketoacid | Acid | 9.40 | 2.08 | 11.3 | 12.5 |
| Phenyl-α,γ-diketoacid ethyl ester | Ester | 9.10 | 5.20 | 40.5 | 25.6 |
Derivatives of this compound have been identified as modulators of critical intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades. The JNK and p38 MAPK pathways are key regulators of cellular responses to stress and inflammation, and their activation often leads to the production of pro-inflammatory cytokines like TNF-α. nih.govfrontiersin.org
Research has demonstrated that 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) can inhibit the phosphorylation of both JNK and p38 MAPK in macrophage cell models. nih.gov In these studies, the pro-inflammatory peptide Substance P was used to stimulate the cells, which markedly increased the phosphorylation of JNK and p38. nih.gov Treatment with AOPHA-Me was shown to inhibit this Substance P-stimulated phosphorylation, thereby reducing the downstream expression of TNF-α. nih.gov This highlights a mechanism by which such derivatives can exert anti-inflammatory effects by intervening in specific stress-activated signaling pathways. nih.gov
Signaling Pathway Modulation in Cellular Models (e.g., JNK and p38 MAPK phosphorylation)
Metabolic Fate and Biotransformation Studies (excluding pharmacokinetics in humans)
The metabolic stability and pharmacokinetic properties of 6-phenylhexanamide (B1615602) derivatives have been a central focus of their preclinical development to identify candidates suitable for in vivo studies. nih.gov Initial prototype mitofusin activators, while potent, were found to be rapidly metabolized, particularly by hepatic microsomal enzymes, leading to a very short in vivo plasma half-life and limiting their therapeutic utility. nih.govelifesciences.orghunimed.eu
To address this, a series of 6-phenylhexanamide derivatives were synthesized and evaluated for their metabolic stability in mouse and human liver microsomes. nih.gov This led to the identification of compounds with improved pharmacokinetic profiles. For example, replacing a sulfur atom in an early prototype with carbon or oxygen did not significantly improve microsomal stability. nih.gov However, modifications to other parts of the molecule, such as the introduction of a tetrahydropyran (B127337) moiety, did enhance microsomal stability, although this was sometimes accompanied by a decrease in membrane permeability. nih.gov
The lead preclinical candidate, N-(trans-4-hydroxycyclohexyl)-6-phenylhexanamide (13B ), emerged from these optimization efforts, demonstrating a favorable balance of potency, selectivity, and oral bioavailability. nih.govacs.orgnih.gov Preclinical absorption, distribution, metabolism, and excretion (ADME) studies were conducted to characterize its profile. nih.govacs.org The in vitro and in vivo pharmacokinetic properties of 13B and related compounds were assessed, revealing that the stereochemistry of the cyclohexyl ring significantly impacts biological activity but not the pharmacokinetic profile, as both cis- and trans-isomers showed similar in vitro ADME characteristics. nih.gov
The table below summarizes the in vitro pharmacokinetic properties of selected 6-phenylhexanamide derivatives.
Table 1: In Vitro Pharmacokinetic Properties of Selected 6-Phenylhexanamide Derivatives
| Compound | Mouse Liver Microsomal T½ (min) | Human Liver Microsomal T½ (min) | PAMPA-BBB Pe (10⁻⁶ cm/s) |
|---|---|---|---|
| 1 | 7 | 10 | 18.9 ± 0.3 |
| 2 | 10 | 13 | 19.3 ± 0.6 |
| 3 | 22 | 22 | 20.3 ± 0.7 |
| 6 | 120 | 120 | 0.9 ± 0.1 |
| 9 | 120 | 120 | 0.4 ± 0.1 |
| 13A | 33 | 32 | 19.3 ± 0.5 |
| 13B | 35 | 36 | 18.9 ± 0.4 |
T½: Half-life; PAMPA-BBB Pe: Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier penetration. Data sourced from Zhang et al., 2020. nih.gov
Further in vivo studies in mice confirmed that improved in vitro microsomal stability did not always translate directly to a longer plasma half-life, highlighting the complexity of metabolic processes. nih.gov However, the optimized compound 13B demonstrated adequate oral bioavailability, enabling its progression to in vivo efficacy studies in mouse models of CMT2A. researchgate.netmdpi.com These studies confirmed that 13B could successfully engage its mitochondrial target in neuronal axons in vivo. nih.gov
Table 2: In Vivo Pharmacokinetic Properties of Selected 6-Phenylhexanamide Derivatives in Mice
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (h·ng/mL) | T½ (h) |
|---|---|---|---|---|---|---|
| 2 | IV | 2 | 1245 | 0.08 | 315 | 0.2 |
| 2 | PO | 10 | 3 | 2 | 11 | 2.5 |
| 6 | PO | 10 | 151 | 4 | 1481 | 5.2 |
| 9 | PO | 10 | 25 | 4 | 189 | 3.5 |
IV: Intravenous; PO: Oral; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Half-life. Data sourced from Zhang et al., 2020. nih.gov
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are a cornerstone for constructing the unsaturated ester moiety of the methyl ester of 6-phenyl-5-hexenoic acid. smolecule.com This method allows for the direct coupling of aryl halides with alkenes. smolecule.com Furthermore, asymmetric organocatalysis presents a powerful strategy for achieving precise stereocontrol, enabling the synthesis of specific isomers. smolecule.com For instance, proline-derived catalysts can facilitate Michael additions, and cinchona alkaloids like quinidine (B1679956) can act as bifunctional catalysts, activating both the electrophile and nucleophile through hydrogen bonding to control the reaction's stereochemical outcome. smolecule.com
Another promising approach involves the electrochemical generation of acyl radical equivalents from this compound itself. Electrolysis in the presence of tributylphosphine (B147548) can transform the carboxylic acid into a potent acyl radical equivalent, which can then undergo cyclization to form cyclopentanones. oup.com Although yields have been modest due to competing reduction reactions, this method opens a novel pathway from an easily accessible carboxylic acid. oup.com
| Synthetic Method | Catalyst/Reagent | Key Features |
| Mizoroki-Heck Reaction | Palladium catalysts | Direct coupling of aryl halides and alkenes to form the unsaturated ester. smolecule.com |
| Asymmetric Organocatalysis | Proline-derived catalysts, Cinchona alkaloids | Precise stereocontrol for synthesizing specific isomers. smolecule.com |
| Electrochemical Acyl Radical Generation | Tributylphosphine | Direct conversion of the carboxylic acid to an acyl radical for cyclization. oup.com |
Exploration of New Chemical Transformations and Reactivity Patterns
The reactivity of this compound is a fertile ground for discovering new chemical transformations. The conjugated α,β-unsaturated system is a key feature that allows for a variety of reactions. smolecule.com
Tandem Heck coupling-Michael addition sequences involving the methyl ester of this compound are particularly powerful for constructing complex polycyclic structures. smolecule.com These cascade reactions, often catalyzed by palladacycles, combine palladium-catalyzed C-C bond formation with a subsequent intramolecular Michael addition in a single operation, with reported yields between 67% and 85%. smolecule.com
Hydrogen-bond-directed [4+2] cycloaddition reactions are another significant area of advancement. smolecule.com Chiral hydrogen bond donors, such as TADDOL derivatives, can activate the α,β-unsaturated carbonyl group towards cycloaddition with dienes. smolecule.com This method provides excellent stereochemical control through well-defined transition state geometries, achieving high enantioselectivities (up to 95% or more) at low temperatures. smolecule.com The catalyst works by coordinating to the carbonyl oxygen, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) and facilitates the cycloaddition. smolecule.com
Rational Design of Next-Generation Molecular Probes Based on this compound Scaffold
The this compound scaffold is being explored as a foundational structure for the development of novel molecular probes and peptidomimetics. Its incorporation into peptide structures can lead to molecules with enhanced properties.
This compound and its amino-derivatives, such as (R)-3-amino-6-phenyl-5-hexenoic acid and (S)-3-amino-6-phenyl-5-hexenoic acid, are used as building blocks in the synthesis of peptidomimetic macrocycles. google.comgoogle.com These modified peptides are designed to have improved stability against proteolysis, better cell permeability, and constrained conformations that can enhance binding to biological targets. epo.orggoogle.com For example, they have been incorporated into analogs of naturally occurring polypeptides to create therapeutic modulators with extended half-lives. google.com
Furthermore, the this compound structure is included in libraries of small molecule fragments for screening against biological targets. These libraries are used in chemical biology to identify new ligands for proteins, including those with reactive lysine (B10760008) or cysteine residues, which can be valuable for drug discovery and for developing chemical probes to study protein function. google.comgoogle.comgoogleapis.com
Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Understanding
A deeper understanding of the reaction mechanisms and biological interactions of this compound derivatives is being achieved through the synergy of computational and experimental techniques. While specific computational studies on this compound are not widely published, the principles are well-established in related systems.
For instance, the stereochemical outcomes of hydrogen-bond-directed cycloadditions are explained by the formation of well-defined transition state geometries, an area ripe for computational modeling using techniques like Density Functional Theory (DFT). smolecule.comlookchem.com Such studies can elucidate the non-covalent interactions that govern catalyst-substrate binding and stereoselectivity. smolecule.com Similarly, understanding the behavior of the acyl radical equivalent generated electrochemically would benefit from computational analysis of the radical's stability and cyclization pathways. oup.com
Experimentally, the identification of this compound in natural sources like a hexa-herbal Chinese formula for atopic dermatitis and in Anzer propolis points to potential biological activities that warrant further investigation. ucl.ac.uknih.govresearchgate.net The combination of LC-MS-based metabolite profiling with in vitro pharmacological assays is a powerful approach to link chemical components of complex mixtures to biological effects, paving the way for mechanistic studies on the pure compound. researchgate.net
Q & A
Q. What are the established synthetic routes for 6-Phenyl-5-hexenoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves functional group transformations. One approach is the oxidation of a corresponding alcohol (e.g., 6-phenyl-5-hexenol) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Alternatively, ester intermediates (e.g., methyl 6-phenyl-5-hexenoate) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. Key variables affecting yield include temperature (optimal range: 60–80°C for oxidation), solvent polarity, and catalyst loading. For example, CrO3 in acetic acid achieves ~70% yield, while ester hydrolysis with NaOH/EtOH may yield >85% .
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Alcohol Oxidation | KMnO4, H2SO4, 70°C | 65–70 | Overoxidation to ketones |
| Ester Hydrolysis | NaOH/EtOH, reflux | 80–85 | Side-product formation |
| Grignard Addition | Phenylmagnesium bromide, CO2 | 50–60 | Low regioselectivity |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (<sup>1</sup>H NMR, <sup>13</sup>C NMR) and Infrared (IR) spectroscopy are critical. The conjugated double bond (C5–C6) and carboxylic acid group produce distinct signals:
- <sup>1</sup>H NMR : Doublet of doublets (~5.5–6.0 ppm) for the alkene protons; broad peak at ~12 ppm for the -COOH proton.
- IR : Strong absorption at ~1700 cm<sup>−1</sup> (C=O stretch) and ~2500–3000 cm<sup>−1</sup> (O-H stretch).
High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]<sup>+</sup> at m/z 189.1121 (calculated for C12H13O2). Purity can be validated via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound in Diels-Alder reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity and transition states. For example, modeling the dienophile (this compound) with cyclopentadiene reveals a preference for the endo transition state due to stabilizing π-π interactions between the phenyl group and diene. Solvent effects (e.g., toluene vs. DMF) are modeled using the Polarizable Continuum Model (PCM). Retrosynthesis tools (e.g., AI-driven platforms) can propose novel routes, such as using boron trifluoride (BF3) to catalyze cyclization steps, as seen in analogous compounds .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC50 values) often arise from assay variability. To address this:
- Standardize protocols: Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Control stereochemistry: Ensure derivatives are enantiomerically pure (e.g., via chiral HPLC).
- Validate targets: Use knockout models or competitive binding assays to confirm specificity.
For instance, conflicting reports on COX-2 inhibition can be resolved by comparing IC50 under uniform conditions (pH 7.4, 37°C) .
Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) often face challenges due to competing β-hydride elimination. Strategies include:
- Ligand Design : Bulky ligands (e.g., SPhos) suppress side reactions by steric hindrance.
- Precursor Modification : Introducing electron-withdrawing groups (e.g., -NO2) at C6 stabilizes the transition state.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance oxidative addition rates.
For example, coupling with aryl boronic acids achieves >90% regioselectivity when using Pd(OAc)2/SPhos in DMF at 100°C .
Data Analysis & Reporting Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
